2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H16O3 and a molecular weight of 232.27 g/mol. It is a white crystalline powder that is sparingly soluble in water and soluble in organic solvents. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a 2-methylbenzoyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction typically requires high pressure and temperature, with carbon monoxide and water as reactants. Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to yield methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid .
Chemical Reactions Analysis
2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like chromic acid or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential biological activities, including its role as an antioxidant . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of new drugs. Industrially, it is used in the synthesis of dyes and fragrances .
Mechanism of Action
The mechanism of action of 2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as trans-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid . While both compounds share a similar core structure, the position of the methyl group on the benzoyl ring differentiates them. This structural difference can lead to variations in their chemical reactivity and biological activity. Other similar compounds include cyclopentanecarboxylic acid and its derivatives, which also exhibit unique properties and applications .
Properties
IUPAC Name |
2-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-2-3-6-10(9)13(15)11-7-4-8-12(11)14(16)17/h2-3,5-6,11-12H,4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFJOOWFROHYMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.